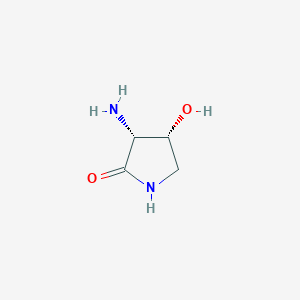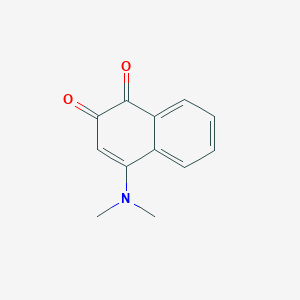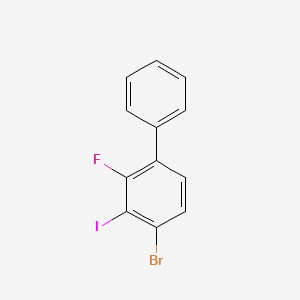
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-nitro-2-trifluoromethylaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline derivative attacks the cyanoacetate, followed by cyclization and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester.
Scientific Research Applications
2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biological processes, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-nitro-phenylamino)-acrylic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Cyano-3-(4-amino-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
The presence of the trifluoromethyl group in 2-Cyano-3-(4-nitro-2-trifluoromethyl-phenylamino)-acrylic acid ethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
954118-33-3 |
|---|---|
Molecular Formula |
C13H10F3N3O4 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate |
InChI |
InChI=1S/C13H10F3N3O4/c1-2-23-12(20)8(6-17)7-18-11-4-3-9(19(21)22)5-10(11)13(14,15)16/h3-5,7,18H,2H2,1H3 |
InChI Key |
NCXVDHKIXUHEER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)



![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
